

1-Acenaphthenol chemical properties and structure

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Compound of Interest

Compound Name: 1-Acenaphthenol

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An In-depth Technical Guide to **1-Acenaphthenol**: Chemical Properties, Structure, and Synthetic Protocols for Researchers and Drug Development Professionals

Introduction

1-Acenaphthenol is a polycyclic aromatic alcohol that serves as a significant metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH).^{[1][2]} Its chemical structure and properties make it a valuable intermediate in organic synthesis and a subject of study in toxicology and drug metabolism.^{[1][3][4]} This guide provides a comprehensive overview of **1-Acenaphthenol**, detailing its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on applications relevant to researchers and professionals in drug development.

Chemical Structure and Properties

1-Acenaphthenol, with the IUPAC name 1,2-dihydroacenaphthylen-1-ol, possesses a tricyclic aromatic core derived from naphthalene with a five-membered ring containing a hydroxyl group.^[5] This structure imparts a unique combination of aromatic and alcoholic properties.

Visualizing the Structure of 1-Acenaphthenol

Caption: Chemical structure of **1-Acenaphthenol**.

Physical and Chemical Properties

The key physical and chemical properties of **1-Acenaphthenol** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ O	[2] [5]
Molecular Weight	170.21 g/mol	[2] [5]
CAS Number	6306-07-6	[1] [2] [5]
Appearance	White to cream solid	[1]
Melting Point	145-148 °C	[1]
Boiling Point	624.23 K (calculated)	[6]
Solubility	Almost insoluble in water	[1]
LogP (Octanol/Water)	2.429 (calculated)	[6]
Stability	Stable, combustible	[1]
Incompatibilities	Strong oxidizing agents	[1]

Synthesis of 1-Acenaphthenol

1-Acenaphthenol can be synthesized through the reduction of acenaphthenequinone or the oxidation of acenaphthene.[\[7\]](#) A common laboratory-scale synthesis involves the hydrolysis of 1-acenaphthenyl acetate, which is prepared by the oxidation of acenaphthene with lead tetraacetate.

Experimental Protocol: Synthesis from Acenaphthene

This two-step procedure is adapted from a reliable method published in Organic Syntheses.[\[7\]](#)

Step 1: Synthesis of 1-Acenaphthenyl Acetate

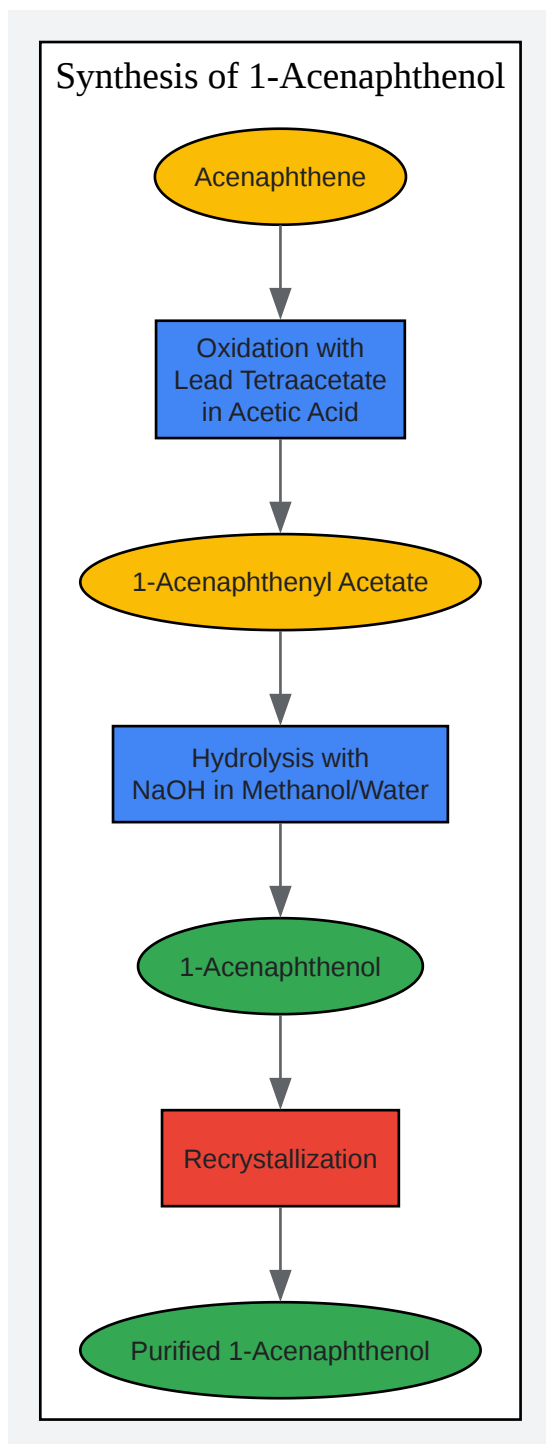
- **Reaction Setup:** In a well-ventilated fume hood, suspend acenaphthene in glacial acetic acid.
- **Oxidation:** Add lead tetraacetate portion-wise to the suspension while stirring and maintaining the temperature below 30°C.

- Quenching: After the reaction is complete, pour the mixture into water to precipitate the crude product.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ether.
- Work-up: Wash the organic extract with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
- Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude 1-acenaphthenyl acetate can be purified by vacuum distillation. The acetate typically distills at 166–168°C at 5 mm Hg.^[7]

Step 2: Hydrolysis to **1-Acenaphthenol**

- Saponification: Dissolve the purified 1-acenaphthenyl acetate in a mixture of methanol and an aqueous solution of sodium hydroxide.
- Reflux: Heat the mixture at reflux for approximately 2 hours.^[7]
- Isolation: Cool the reaction mixture. The product, **1-Acenaphthenol**, will crystallize out.
- Purification: Collect the crystals by filtration and wash them thoroughly with water. The crude product can be further purified by recrystallization from a solvent such as benzene or ethanol.^[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-Acenaphthenol**.

Spectroscopic and Analytical Data

The structural elucidation of **1-Acenaphthenol** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Interpretation
¹ H NMR	The proton NMR spectrum will show signals for the aromatic protons in the range of 7.2-7.8 ppm. The benzylic proton (CH-OH) will appear as a multiplet around 5.5 ppm, and the methylene protons (CH ₂) will be observed as multiplets around 3.2-3.8 ppm. The hydroxyl proton signal will be a broad singlet, the position of which is dependent on concentration and solvent.
¹³ C NMR	The carbon NMR spectrum will display signals for the aromatic carbons between 120-145 ppm. The carbon bearing the hydroxyl group (C-OH) will resonate around 75 ppm, and the methylene carbon (CH ₂) will be in the region of 30-40 ppm.
IR Spectroscopy	The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm ⁻¹ and 2850-3000 cm ⁻¹ , respectively. Aromatic C=C stretching will appear in the 1400-1600 cm ⁻¹ region.
Mass Spectrometry	The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M ⁺) at m/z 170, corresponding to the molecular weight of 1-Acenaphthenol.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of a formyl radical (M-29).

Protocol for Spectroscopic Analysis

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of purified **1-Acenaphthenol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or obtain the spectrum from a thin film by evaporating a solution of the compound in a volatile solvent on a salt plate.
 - MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.
- Data Acquisition:
 - NMR: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
 - IR: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - MS: Obtain the mass spectrum using electron ionization (EI) at 70 eV.
- Data Analysis:
 - Process the raw data to obtain high-quality spectra.
 - Integrate the proton signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Assign the peaks in all spectra to the corresponding atoms or functional groups in the **1-Acenaphthenol** structure.

Applications in Research and Drug Development

1-Acenaphthenol is a key molecule in several areas of scientific research:

- **Metabolism Studies:** As a metabolite of acenaphthene, it is used in studies investigating the metabolic pathways of PAHs.[1][2] It is a known substrate for dihydrodiol dehydrogenases, enzymes involved in the detoxification of aromatic hydrocarbons.[2]
- **Intermediate in Synthesis:** The hydroxyl group of **1-Acenaphthenol** can be further functionalized, making it a useful starting material for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
- **Toxicology Research:** Understanding the biological activity and potential toxicity of **1-Acenaphthenol** is important for assessing the health risks associated with exposure to acenaphthene and other PAHs.[3][4]

Conclusion

1-Acenaphthenol is a versatile and important chemical compound with a rich chemistry. Its role as a metabolite of a common PAH and its utility as a synthetic intermediate make it a molecule of significant interest to researchers in organic chemistry, toxicology, and drug development. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of **1-Acenaphthenol** in a research setting.

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